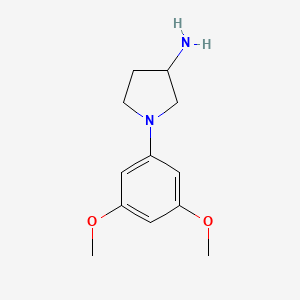
1-(3,5-Dimethoxyphenyl)pyrrolidin-3-amine
Übersicht
Beschreibung
1-(3,5-Dimethoxyphenyl)pyrrolidin-3-amine is a chemical compound with the molecular formula C12H18N2O2 . It has a molecular weight of 222.29 .
Molecular Structure Analysis
The InChI code for 1-(3,5-Dimethoxyphenyl)pyrrolidin-3-amine is 1S/C12H18N2O2/c1-15-11-5-10(6-12(7-11)16-2)14-4-3-9(13)8-14/h5-7,9H,3-4,8,13H2,1-2H3 .Physical And Chemical Properties Analysis
1-(3,5-Dimethoxyphenyl)pyrrolidin-3-amine is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Molecular Structure Analysis
- The crystal structure of a related compound, 1-[3-(3,4-dimethoxyphenyl)-2-propenoyl]pyrrolidine, was determined, highlighting its analgesic activity potential and deviation from planar configuration, which could infer similar structural interests for 1-(3,5-Dimethoxyphenyl)pyrrolidin-3-amine (Ç. Tarimci et al., 2003).
Synthesis of Key Intermediates
- N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of premafloxacin, an antibiotic, showcases the role of pyrrolidine derivatives in synthesizing compounds of veterinary importance, suggesting potential pathways for utilizing 1-(3,5-Dimethoxyphenyl)pyrrolidin-3-amine (T. Fleck et al., 2003).
Diastereoselectivity in Cyclization Reactions
- The diastereoselective cyclization of alkene radical cations, generating pyrrolidines with moderate to high diastereoselectivity, reveals the chemical behavior of pyrrolidine derivatives under specific conditions, which could be relevant for designing reactions involving 1-(3,5-Dimethoxyphenyl)pyrrolidin-3-amine (D. Crich & K. Ranganathan, 2002).
Catalyzed Synthesis of Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines
- The synthesis of new tricyclic compounds catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP), starting from pyrrole-3-carbonitrile, suggests potential catalytic roles for pyrrolidine derivatives in synthesizing complex organic compounds, which may extend to 1-(3,5-Dimethoxyphenyl)pyrrolidin-3-amine (M. Khashi et al., 2015).
Enantioselective Michael Addition Catalyzed by Chiral Amines
- Chiral amines, including derivatives of pyrrolidine, catalyzed the enantioselective Michael addition of aldehydes to vinyl ketones, highlighting the use of pyrrolidine derivatives in organocatalytic reactions to produce optically active compounds, potentially applicable to 1-(3,5-Dimethoxyphenyl)pyrrolidin-3-amine (P. Melchiorre & K. A. Jørgensen, 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(3,5-dimethoxyphenyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-15-11-5-10(6-12(7-11)16-2)14-4-3-9(13)8-14/h5-7,9H,3-4,8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWHADOYILCZHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2CCC(C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethoxyphenyl)pyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



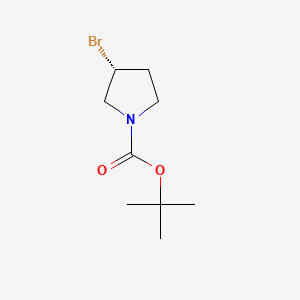


![8-((5-Bromo-2-methoxyphenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1517405.png)
![tert-butyl 4-[(4-cyano-2-pyridinyl)oxy]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1517406.png)


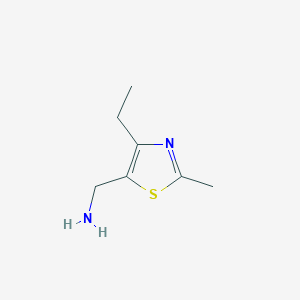

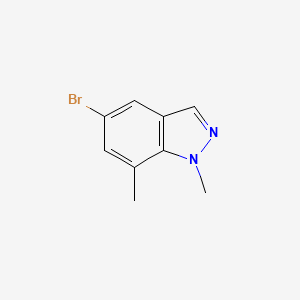


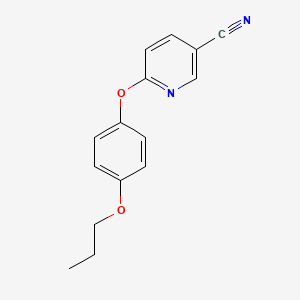
![tert-butyl 4-[2-(3-nitrophenoxy)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1517425.png)